

In-Depth Technical Guide: 20-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the taxane diterpenoid, **20- Deacetyltaxuspine X**. It details the compound's chemical identity, including its CAS number, and outlines the experimental protocols for its isolation and purification from its natural source, Taxus sumatrana. Furthermore, this document presents available data on its biological activity and discusses the well-established mechanism of action for the broader class of taxane compounds, including their interaction with microtubules and the role of P-glycoprotein in multidrug resistance.

Chemical Identity and Properties

20-Deacetyltaxuspine X is a complex diterpenoid belonging to the taxane family, a class of compounds renowned for their cytotoxic properties.

Property	Value
CAS Number	284672-76-0
Molecular Formula	C39H48O13
Molecular Weight	724.79 g/mol
Source Organism	Taxus sumatrana

Experimental Protocols

The following protocols are based on established methodologies for the isolation and characterization of taxane diterpenoids from Taxus species.

Isolation and Purification of 20-Deacetyltaxuspine X

The isolation of **20-Deacetyltaxuspine X**, along with other taxoids, was first reported from the leaves and twigs of Taxus sumatrana. The general procedure is as follows:

Extraction:

- Air-dried and powdered leaves and twigs of Taxus sumatrana are extracted with acetone at room temperature.
- The resulting acetone extract is concentrated under reduced pressure to yield a crude residue.

Solvent Partitioning:

- The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
- The bioactive compounds, including taxanes, are typically found in the EtOAc-soluble fraction.

Chromatographic Purification:

- The EtOAc-soluble fraction is subjected to a series of chromatographic separations.
- Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents, typically hexane and ethyl acetate, to separate compounds based on polarity.
- High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds
 of interest are further purified by repeated HPLC, often using both normal-phase (silica)
 and reverse-phase (C18) columns with various solvent systems (e.g., acetonitrile/water or
 methanol/water gradients) until pure compounds are obtained.

Structural Elucidation

The structure of **20-Deacetyltaxuspine X** and related taxoids is determined using a combination of spectroscopic techniques:

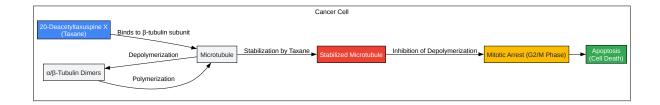
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex chemical structure and stereochemistry of the molecule.

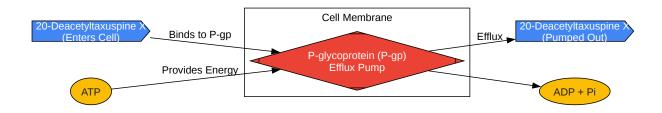
Biological Activity

While specific quantitative data for **20-Deacetyltaxuspine X** is not readily available in the public domain, newly isolated taxane diterpenoids from Taxus sumatrana have demonstrated significant cytotoxic activity against various human tumor cell lines.

Cell Line	Cancer Type	
A-498	Kidney Carcinoma	
NCI-H226	Non-Small Cell Lung Cancer	
A549	Lung Carcinoma	
PC-3	Prostate Cancer	

For context, the well-known taxane, paclitaxel, isolated from the same plant species, has shown potent cytotoxic activity with the following IC₅₀ values:


Cell Line	Cancer Type	IC ₅₀ (μM)
A549	Lung Carcinoma	3.26 ± 0.334
HeLa	Cervical Cancer	2.85 ± 0.257
MCF7	Breast Cancer	3.81 ± 0.013



It is plausible that **20-Deacetyltaxuspine X** exhibits a similar mechanism of action to other taxanes.

Signaling Pathways and Mechanisms of Action Microtubule Stabilization

The primary mechanism of action for taxane diterpenoids is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis).

Click to download full resolution via product page

• To cite this document: BenchChem. [In-Depth Technical Guide: 20-Deacetyltaxuspine X]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595241#cas-number-for-20-deacetyltaxuspine-x]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com